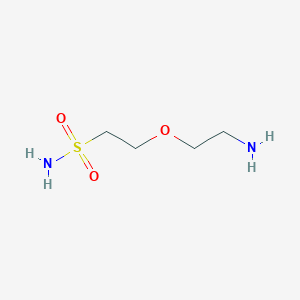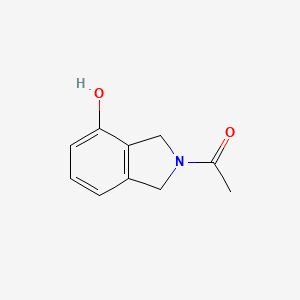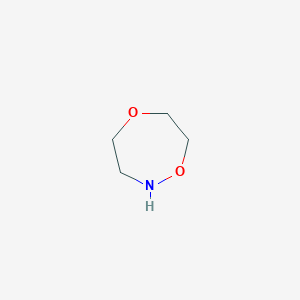
2-(2-Aminoethoxy)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)ethane-1-sulfonamide is a chemical compound with the molecular formula C4H12N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethoxy group, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethane-1-sulfonamide typically involves the reaction of 2-(2-Aminoethoxy)ethanol with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
2-(2-Aminoethoxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with target molecules, influencing their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-aminoethoxy)ethane: Similar in structure but lacks the sulfonamide group.
Ethylene Glycol Bis(2-aminoethyl) Ether: Contains two aminoethyl groups but no sulfonamide group
Uniqueness
2-(2-Aminoethoxy)ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form stable complexes with various biomolecules, making it valuable in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C4H12N2O3S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4H12N2O3S/c5-1-2-9-3-4-10(6,7)8/h1-5H2,(H2,6,7,8) |
InChI Key |
KXVZDKHSEGXHHN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)

![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)

![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)


![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
![(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)
![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)

